Beta-Amyloid (5-42) is produced through the enzymatic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase. This process results in the formation of various amyloid peptides, with beta-amyloid (5-42) being one of the most aggregation-prone variants. Its accumulation in the brain is a hallmark of Alzheimer’s disease pathology .
The synthesis of Beta-Amyloid (5-42) can be achieved through several methods, including solid-phase peptide synthesis and recombinant DNA technology. Solid-phase peptide synthesis involves the sequential addition of protected amino acids to a growing peptide chain on a solid support, while recombinant methods utilize genetically modified organisms to express the peptide .
Beta-Amyloid (5-42) has a characteristic structure that promotes aggregation. It typically adopts a beta-sheet conformation, which is crucial for its ability to form fibrils. The molecular formula for Beta-Amyloid (5-42) is C201H301N51O57S .
The molecular weight of Beta-Amyloid (5-42) is approximately 4,517 Da. Its sequence includes hydrophobic residues that facilitate self-association and fibril formation, which are critical features in its role in Alzheimer’s pathology .
Beta-Amyloid (5-42) undergoes various chemical reactions that lead to its aggregation into insoluble fibrils. These reactions include:
Studies have shown that conditions such as pH and ionic strength significantly influence the aggregation kinetics of Beta-Amyloid (5-42). For instance, lower pH levels can enhance fibril formation due to increased protonation of amino acid side chains .
The mechanism by which Beta-Amyloid (5-42) contributes to neurotoxicity involves several steps:
Experimental models have demonstrated that exposure to Beta-Amyloid (5-42) oligomers results in significant neuronal cell death and impairment of synaptic function, highlighting its role as a key player in Alzheimer’s disease progression .
Beta-Amyloid (5-42) is typically found as a white powder when lyophilized. It exhibits solubility issues in aqueous solutions due to its hydrophobic nature but can be solubilized under specific conditions using alkaline buffers or organic solvents .
The peptide's stability is influenced by factors such as temperature, pH, and ionic strength. It tends to aggregate at physiological pH (~7.4), forming insoluble fibrils over time. The melting point and specific heat capacity are not well-defined due to its complex nature as an aggregating protein .
Beta-Amyloid (5-42) has significant applications in scientific research:
The amyloidogenic pathway yields heterogeneous Aβ species through sequential cleavage of amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. While Aβ(1-40) and Aβ(1-42) dominate, N-terminally truncated variants—including Aβ(5-42), Aβ(11-42), and pyroglutamate-modified Aβ(pE3-42)—comprise ~60% of plaque cores [4] [6]. These truncations arise from:
Table 1: Biophysical Properties of Key Aβ Isoforms in Amyloidogenesis
Aβ Isoform | Relative Hydrophobicity | Aggregation Rate | Plaque Incorporation | Dominant Aggregation State |
---|---|---|---|---|
Aβ(1-42) | High | Moderate | Core/Periphery | Fibrils |
Aβ(5-42) | Very High | Rapid | Core | Oligomers/Fibrils |
Aβ(pE3-42) | High | Rapid | Core | Oligomers |
Aβ(11-42) | Moderate | Slow | Diffuse | Monomers |
Beta-amyloid (5-42) exhibits distinct biophysical behaviors:
These properties establish Aβ(5-42) as a core pathological agent in amyloidogenesis, facilitating plaque stability and promoting co-aggregation with other Aβ species [4] [6].
Soluble oligomers of beta-amyloid (5-42) demonstrate potent synaptotoxicity, impairing neurotransmission at nanomolar concentrations through multiple mechanisms:
Glutamate receptor dysregulation: Aβ(5-42) oligomers preferentially bind to extrasynaptic NR2B-containing NMDA receptors, inducing calcium overload and mitochondrial permeability transition pore opening. This exceeds the toxicity of Aβ(1-42) oligomers by ~50% in hippocampal slice assays [2] [7]. Chronic exposure downregulates surface AMPA receptors via CaMKII hyperactivation, suppressing long-term potentiation (LTP) [2] [7].
Synaptic vesicle impairment: Aβ(5-42) disrupts synaptic vesicle recycling by binding to synaptophysin and complexin, reducing vesicle pool size by 40-60% in presynaptic terminals. This manifests as impaired neurotransmitter release, particularly affecting acetylcholine and glutamate [7].
Oxidative stress amplification: Unlike full-length Aβ, Aβ(5-42) generates sustained reactive oxygen species (ROS) through interactions with copper and iron. This oxidizes phosphatidylinositol lipids, disrupting postsynaptic density protein-95 (PSD-95) localization and dendritic spine architecture [2] [7].
Table 2: Mechanisms of Synaptic Dysfunction Induced by Aβ Isoforms
Pathogenic Mechanism | Aβ(1-42) Oligomers | Aβ(5-42) Oligomers | Functional Consequence |
---|---|---|---|
NMDA Receptor Activation | Moderate (synaptic) | Strong (extrasynaptic) | Excitotoxicity, LTP suppression |
AMPA Receptor Internalization | 30-40% reduction | 60-70% reduction | Impaired learning circuitry |
Calcium Influx | Transient spikes | Sustained elevation | Mitochondrial dysfunction |
Synaptic Vesicle Release | 20-30% inhibition | 50-60% inhibition | Neurotransmission failure |
ROS Production | Moderate | High | Lipid peroxidation, spine loss |
Notably, Aβ(5-42)’s hydrophobic N-terminus facilitates membrane insertion, forming pore-like structures that further disrupt ion homeostasis. This direct membrane perturbation distinguishes it from full-length Aβ isoforms [2] [7].
Beta-amyloid (5-42) accelerates tau pathology through direct and indirect crosstalk, establishing a feed-forward neurodegenerative cycle:
NMDA receptor-dependent PTEN inhibition, enhancing AKT/GSK-3β signaling [3] [8].Resultant hyperphosphorylation occurs at critical tau residues including Ser202, Thr231, and Ser396, reducing microtubule affinity by >80% [3] [9].
Tau oligomerization promotion: Fibrillar Aβ(5-42) seeds act as scaffolds for tau monomer clustering, facilitating tau’s transition from soluble to oligomeric states. Co-immunoprecipitation studies show Aβ(5-42) binds tau’s microtubule-binding domain 3.5-fold more avidly than Aβ(1-42) [3] [9].
Tau truncation: Aβ(5-42)-induced caspase-3 activation cleaves tau at Asp421, generating ΔC-tau. This truncated form exhibits accelerated fibrillization, forming paired helical filaments 4× faster than full-length tau [3] [8].
Inflammatory mediation: Aβ(5-42)-activated microglia release interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), stimulating neuronal tau phosphorylation via p38 MAPK pathways. This creates a vicious paracrine loop where tau pathology enhances neuroinflammation, further amplifying Aβ production [3] [8].
This bidirectional interaction establishes Aβ(5-42) as a catalytic agent in neurofibrillary tangle maturation, with in vivo models showing Aβ(5-42) infusion doubles tau spread from entorhinal cortex to neocortex versus Aβ(1-42) [3] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5